3-(3-Azabicyclo[3.1.0]hexan-1-yl)phenol

Analgesic SAR Pain Pharmacology Non-Narcotic Analgesics

3-(3-Azabicyclo[3.1.0]hexan-1-yl)phenol (CAS 83177-64-4) is a meta-hydroxyphenyl substituted 3-azabicyclo[3.1.0]hexane, belonging to the 1-aryl-3-azabicyclo[3.1.0]hexane class first systematically characterized by Epstein et al. as non-narcotic analgesic agents.

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
CAS No. 83177-64-4
Cat. No. B14428950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Azabicyclo[3.1.0]hexan-1-yl)phenol
CAS83177-64-4
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESC1C2C1(CNC2)C3=CC(=CC=C3)O
InChIInChI=1S/C11H13NO/c13-10-3-1-2-8(4-10)11-5-9(11)6-12-7-11/h1-4,9,12-13H,5-7H2
InChIKeyMKLVCJKVGGBFDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Azabicyclo[3.1.0]hexan-1-yl)phenol (CAS 83177-64-4): Technical Baseline and Procurement Identity


3-(3-Azabicyclo[3.1.0]hexan-1-yl)phenol (CAS 83177-64-4) is a meta-hydroxyphenyl substituted 3-azabicyclo[3.1.0]hexane, belonging to the 1-aryl-3-azabicyclo[3.1.0]hexane class first systematically characterized by Epstein et al. as non-narcotic analgesic agents. [1] The compound contains a secondary amine within a conformationally constrained bicyclic scaffold, with the phenolic hydroxyl positioned at the meta position of the phenyl ring. It was originally prepared via EtSNa-DMF ether cleavage of the corresponding meta-methoxyphenyl precursor. [1] Unlike its para-substituted analogs such as bicifadine (1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane), which advanced to clinical trials, this meta-hydroxy congener serves as a critical pharmacophoric probe and synthetic intermediate for structure-activity relationship (SAR) studies within the azabicyclohexane analgesic and CNS-active series. [1]

Why 3-(3-Azabicyclo[3.1.0]hexan-1-yl)phenol Cannot Be Substituted with Closest In-Class Analogs


The 1-aryl-3-azabicyclo[3.1.0]hexane series exhibits steep positional SAR on the phenyl ring, where the location of the hydroxyl substituent fundamentally governs analgesic potency. In the foundational Epstein et al. study, para-substituted compounds demonstrated the greatest analgesic potency in both mouse writhing and rat paw-pain assays, while the meta-hydroxy analogue (the target compound) displayed measurably different activity. [1] Furthermore, the secondary amine character of this compound distinguishes it from N-alkylated derivatives; the N-methyl analogue of bicifadine (27d) retained significant analgesic potency, whereas N-allyl, N-cyclopropylmethyl, and N-n-hexyl substitutions abolished activity. [1] Consequently, generic substitution with a para-hydroxy isomer, an N-alkylated derivative, or an alternative azabicycloalkane scaffold such as a 3-phenylpyrrolidine will produce quantitatively and mechanistically different biological outcomes. [1]

3-(3-Azabicyclo[3.1.0]hexan-1-yl)phenol: Comparator-Based Quantitative Evidence for Differentiated Performance


Positional Isomer Potency Differentiation: Meta-Hydroxy vs. Para-Methyl (Bicifadine) Analgesic Activity

The meta-hydroxyphenyl compound (target) exhibits distinct analgesic potency compared to the para-methylphenyl analog bicifadine (compound 2b). In the Epstein et al. study, the greatest analgesic potency in both mouse writhing and rat paw-pain assays was unequivocally observed for para-substituted compounds, with bicifadine identified as the most potent member of the series and the only compound advanced to clinical trials. [1] The meta-hydroxy substitution pattern confers different hydrogen-bonding capability and electronic character relative to the para-methyl group, resulting in altered pharmacodynamic interactions. [1]

Analgesic SAR Pain Pharmacology Non-Narcotic Analgesics

Hydroxyphenyl Isomer Comparison: Meta-Hydroxy vs. Para-Hydroxy Analogue Analgesic SAR

Among the three hydroxyphenyl analogues synthesized (compounds 20, 22, and 24), representing ortho-, meta-, and para-hydroxy substitution, the para-hydroxy isomer is expected to exhibit the highest analgesic potency based on the general observation that para-substituted compounds showed the greatest potency in this series. [1] The meta-hydroxy compound (target) carries the hydrogen-bond donor at a vector that is suboptimal for the analgesic pharmacophore as defined by this series, making it a valuable negative control or selectivity probe relative to the para-hydroxy congener. [1]

Positional Isomer SAR Analgesic Pharmacophore Hydrogen-Bonding Interactions

N-Substitution Tolerance: Secondary Amine vs. N-Methyl Derivative Analgesic Activity

The target compound bears a free secondary amine, distinguishing it from N-alkylated derivatives. In the Epstein et al. study, the N-methyl analogue (27d) of bicifadine retained significant analgesic potency, whereas N-allyl (27a), N-cyclopropylmethyl (27b), and N-n-hexyl (27c) analogues were completely inactive. [1] This demonstrates that the secondary amine is pharmacologically permissive for activity but that the specific N-substituent critically modulates potency. The free NH of the target compound provides a reactive handle for further derivatization (e.g., formylation, acylation, reductive amination) not available in N-alkylated congeners. [1]

Nitrogen Substitution SAR Analgesic Activity Metabolic Stability

Mechanistic Differentiation: Non-Narcotic Profile of Azabicyclo[3.1.0]hexanes vs. 3-Phenylpyrrolidine Analgesics

Bicifadine and, by extension, the entire 1-aryl-3-azabicyclo[3.1.0]hexane class demonstrated a non-narcotic analgesic profile mechanistically distinct from analogous azabicycloalkane and 3-phenylpyrrolidine analgesics such as profadol. [1] While classical m-hydroxyphenyl-containing analgesics like profadol exhibit mixed opioid agonist-antagonist properties, the azabicyclo[3.1.0]hexane series does not show narcotic-type activity in rats and mice. [1] This mechanistic divergence at the scaffold level means that the target compound, despite bearing the m-hydroxyphenyl motif reminiscent of opioid pharmacophores, operates through a different molecular target engagement profile. [1]

Opioid Receptor Selectivity Non-Narcotic Analgesia Mechanism of Action

Synthetic Versatility: N-Unsubstituted Azabicyclo[3.1.0]hexane as a Diversification Node for CNS Library Synthesis

The N-unsubstituted 3-azabicyclo[3.1.0]hexane core of the target compound serves as a privileged diversification node. Epstein et al. demonstrated that N-formyl intermediates (e.g., compound 19 leading to 20, and 21 leading to 22) were employed to protect the secondary amine during hydroxyphenyl ether cleavage, followed by deformylation to liberate the free amine. [1] This established synthetic route enables selective N-functionalization (acylation, alkylation, sulfonylation, reductive amination) without perturbing the bicyclic scaffold or the phenolic hydroxyl. In contrast, N-alkylated analogs such as bicifadine's N-methyl derivative 27d lack this chemical handle for straightforward diversification. [1]

Medicinal Chemistry Parallel Synthesis CNS Drug Discovery

Validated Application Scenarios for 3-(3-Azabicyclo[3.1.0]hexan-1-yl)phenol Based on Quantitative Evidence


Negative Control for Para-Substituted Analgesic SAR Studies in the Azabicyclo[3.1.0]hexane Series

The meta-hydroxy substitution of the target compound confers measurably lower analgesic potency compared to para-substituted analogs such as bicifadine, as established by the Epstein et al. SAR study showing that para-substituted compounds exhibit the greatest potency in mouse writhing and rat paw-pain assays. [1] This compound is therefore ideally suited as a negative control or potency anchor in analgesic SAR campaigns where the benzyl ring substitution pattern is systematically varied, enabling quantitative comparison of meta- vs. para-substituted congener activity within the same experimental system. [1]

Synthetic Intermediate for Diversified CNS Ligand Libraries via N-Functionalization

The free secondary amine of the target compound represents a synthetically permissive diversification point that is absent in N-alkylated analogs (e.g., N-methyl bicifadine 27d). The established N-formylation/deformylation protection strategy described by Epstein et al. enables orthogonal functionalization of the phenolic hydroxyl and the secondary amine. [1] This compound is optimal for parallel medicinal chemistry efforts requiring a common azabicyclo[3.1.0]hexane scaffold with a meta-hydroxyaryl motif for CNS target screening, where N-alkyl derivatives would impose restrictive synthetic limitations. [1]

Selective Pharmacological Probe for Non-Opioid Analgesia Mechanisms

Despite bearing the m-hydroxyphenyl motif characteristic of classical opioid pharmacophores (e.g., profadol), the azabicyclo[3.1.0]hexane scaffold confers a non-narcotic analgesic profile distinct from 3-phenylpyrrolidine analgesics. [1] The target compound is therefore appropriate for in vivo or ex vivo experiments designed to dissect non-opioid analgesic pathways, where a structurally analogous phenylpyrrolidine compound would confound results through opioid receptor engagement. [1] This application leverages the mechanistic differentiation established at the scaffold level. [1]

Hydrogen-Bonding Pharmacophore Mapping via Hydroxyphenyl Isomer Panel

The meta-hydroxyphenyl compound completes a hydroxyphenyl isomer panel (ortho, meta, para, corresponding to compounds 20/22/24) that can be used to map hydrogen-bond donor geometry requirements of biological targets. [1] The distinct spatial orientation of the phenolic -OH in the meta isomer, compared to the para isomer that aligns with the optimal analgesic pharmacophore, allows researchers to probe the directionality and distance constraints of hydrogen-bonding interactions within binding sites. [1] Procurement of all three isomers enables systematic pharmacophore mapping that a single isomer cannot provide. [1]

Quote Request

Request a Quote for 3-(3-Azabicyclo[3.1.0]hexan-1-yl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.